molecular formula C10H6N2O4S B079549 5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 36140-65-5

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B079549
CAS RN: 36140-65-5
M. Wt: 250.23 g/mol
InChI Key: AOOOVMMYAYKAGI-YVMONPNESA-N
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Description

5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione (NPMTD) is an organic compound that has been extensively studied in recent years due to its potential applications in various areas of scientific research. It is a heterocyclic compound that is composed of two nitrogen atoms, two sulfur atoms, and five carbon atoms, and it has a molecular weight of 177.2 g/mol. NPMTD has been found to possess unique properties that make it suitable for use in a variety of laboratory experiments, from in vivo and in vitro studies to biochemical and physiological research.

Scientific Research Applications

  • Antiproliferative Activity Against Human Cancer Cell Lines

    • A study found that certain derivatives of thiazolidine-2,4-dione, including compounds with a nitro group on the thiazolidinone moiety, displayed potent antiproliferative activity against various carcinoma cell lines, highlighting their potential in cancer treatment (Chandrappa et al., 2008).
  • Corrosion Inhibition for Mild Steel

    • Research demonstrated that thiazolidinedione derivatives are effective inhibitors of mild steel corrosion in hydrochloric acid solutions. This suggests their application in industrial settings for protecting metals against corrosion (Yadav et al., 2015).
  • Antimicrobial Activity

    • Various N-substituted derivatives of 5-arylidene-thiazolidine-2,4-diones have been synthesized and shown to possess significant antimicrobial activity against different strains of bacteria and fungi. This indicates their potential use in developing new antimicrobial agents (Stana et al., 2014).
  • Potential Pharmacological Profile

    • Computational studies on 5-(3-nitro-arylidene)-thiazolidine-2,4-dione derivatives have indicated their potential biological and pharmacological activities. This could guide the synthesis of new drugs with increased pharmacological activity (Sakib et al., 2021).
  • Anti-Inflammatory and Anticancer Properties

    • A particular derivative of thiazolidine-2,4-dione demonstrated notable anti-inflammatory and antibreast cancer activities, suggesting its potential as a therapeutic agent (Uwabagira & Sarojini, 2019).
  • Aldose Reductase Inhibitors

    • Some thiazolidine-2,4-dione derivatives have been identified as potent aldose reductase inhibitors, which could be beneficial in managing diabetic complications (Sohda et al., 1982).

properties

IUPAC Name

5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOOVMMYAYKAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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